3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile
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Overview
Description
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable component in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Scientific Research Applications
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1H-pyrazole
- 5-Methyl-1H-pyrazole
- 3-(Trifluoromethyl)-5-methyl-1H-pyrazole
Uniqueness
3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)pentanenitrile is unique due to the presence of both the trifluoromethyl and pentanenitrile groups, which confer distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c1-3-8(4-5-14)16-7(2)6-9(15-16)10(11,12)13/h6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESHRDIOBWQKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)N1C(=CC(=N1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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